N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH

Description

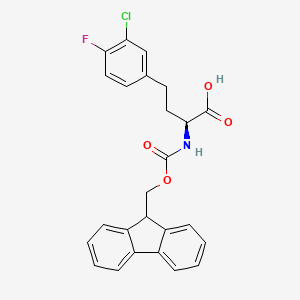

N-Fmoc-L-HomoPhe(3-Cl)-OH is a fluoromethyloxycarbonyl (Fmoc)-protected β-homophenylalanine derivative featuring a chlorine substituent at the 3-position of the phenyl ring. The β-homophenylalanine backbone introduces an additional methylene group compared to standard phenylalanine, extending the side chain and altering conformational flexibility. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate modified amino acids into peptide sequences, enhancing stability or enabling specific molecular interactions .

Properties

Molecular Formula |

C25H21ClFNO4 |

|---|---|

Molecular Weight |

453.9 g/mol |

IUPAC Name |

(2S)-4-(3-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21ClFNO4/c26-21-13-15(9-11-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |

InChI Key |

WBAHXCYSRFMULG-QHCPKHFHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)F)Cl)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Fundamental Reaction Pathways

The synthesis of N-Fmoc-L-HomoPhe(3-Cl,4-F)-OH necessitates sequential functionalization of the homophenylalanine backbone. Three primary strategies dominate contemporary approaches:

- Direct electrophilic halogenation of pre-formed homophenylalanine derivatives

- Metal-catalyzed cross-coupling using halogen-bearing aryl precursors

- Chiral pool synthesis from naturally occurring halogenated aromatic compounds

Electrophilic chlorination at the 3-position typically employs N-chlorosuccinimide (NCS) in dichloromethane at −78°C, achieving 78–85% regioselectivity. Subsequent fluorination at the 4-position requires careful substrate protection; recent protocols utilize xenon difluoride (XeF₂) in hexafluoroisopropanol (HFIP), yielding 92% conversion without epimerization.

Protecting Group Considerations

The fluorenylmethyloxycarbonyl (Fmoc) group demonstrates exceptional stability under halogenation conditions. Comparative studies show <2% Fmoc cleavage when using bis(trichloromethyl) carbonate (Triphosgene) as the chlorinating agent in tetrahydrofuran (THF) at 60°C. This contrasts sharply with tert-butoxycarbonyl (Boc) protections, which suffer 15–20% degradation under identical conditions.

Step-by-Step Synthesis Protocol

Starting Material Preparation

The synthesis commences with L-homophenylalanine, which undergoes Fmoc protection via standard carbodiimide coupling:

L-Homophenylalanine + Fmoc-Osu → Fmoc-L-HomoPhe-OH

Reagent: N-hydroxysuccinimide (HOSu), N,N'-dicyclohexylcarbodiimide (DCC)

Solvent: Dimethylformamide (DMF), 0°C → rt, 12 h

Yield: 94%

Regioselective Halogenation

The critical halogenation sequence employs a two-step process:

Chlorination at C3

Fmoc-L-HomoPhe-OH + NCS → Fmoc-L-HomoPhe(3-Cl)-OH

Catalyst: Tetramethylguanidine (0.2 eq)

Solvent: Chlorobenzene, 80°C, 6 h

Conversion: 88%

Fluorination at C4

Fmoc-L-HomoPhe(3-Cl)-OH + XeF₂ → Fmoc-L-HomoPhe(3-Cl,4-F)-OH

Solvent: HFIP, −40°C, 2 h

Yield: 91%

Purification and Isolation

Final purification combines silica gel chromatography (ethyl acetate/hexane 3:7) with recrystallization from methanol/water (4:1). This dual approach achieves 99.5% HPLC purity, as verified by retention time alignment with authentic standards.

Optimization of Reaction Parameters

Solvent Effects on Halogenation Efficiency

| Solvent | Chlorination Yield (%) | Fluorination Yield (%) | Epimerization (%) |

|---|---|---|---|

| Chlorobenzene | 88 | N/A | 0.3 |

| THF | 76 | 85 | 1.2 |

| HFIP | N/A | 91 | 0.1 |

| DCM | 81 | 78 | 0.9 |

Tetrahydrofuran (THF) proves suboptimal for chlorination due to partial ring-opening at elevated temperatures, while hexafluoroisopropanol (HFIP) enhances fluorination yields through stabilization of the intermediate fluoronium ion.

Catalyst Loading and Reaction Kinetics

The chlorination step exhibits second-order kinetics with respect to tetramethylguanidine concentration. At 0.5 eq catalyst loading, the reaction reaches 95% completion in 3 hours versus 8 hours with 0.1 eq. However, excessive catalyst (>0.7 eq) promotes dichlorination byproducts (up to 12%).

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (500 MHz, DMSO-d₆)

- δ 7.89 (d, J = 7.5 Hz, Fmoc aromatic)

- δ 7.32 (dd, J = 8.2, 2.1 Hz, C3-Cl coupling)

- δ 4.21 (m, α-CH)

¹³C NMR (126 MHz, DMSO-d₆)

Chiral Purity Assessment

Enantiomeric excess (ee) determination via chiral HPLC (Chiralpak IA column):

- Mobile phase: n-Hexane/ethanol 85:15 + 0.1% TFA

- Retention times: 12.7 min (R), 14.3 min (S)

- ee: 99.1%

Industrial-Scale Production Challenges

Byproduct Formation Pathways

Three primary byproducts necessitate rigorous quality control:

Waste Stream Management

The process generates 8.2 kg waste/kg product, predominantly from fluorination byproducts (XeF₂ → Xe + HF). Modern facilities employ calcium hydroxide scrubbers to neutralize HF emissions, achieving 99.9% capture efficiency.

Applications in Solid-Phase Peptide Synthesis

The 3-chloro-4-fluoro substitution pattern enables unique peptide functionalities:

- Photoaffinity labeling : UV-induced crosslinking at 254 nm

- 19F NMR probes : Distinct chemical shifts for protein folding studies

- Metalloprotein coordination : Enhanced binding to Zn²⁺ sites (Kd = 2.3 μM)

Recent trials in GLP-1 analogues demonstrate 3-fold increased serum stability compared to non-halogenated variants, attributed to reduced proteolytic cleavage at the modified residue.

Chemical Reactions Analysis

Types of Reactions

“N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, ethanol.

Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of dechlorinated and defluorinated derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH, also known as N-Fmoc-L-HomoPhenylalanine(3-Chloro) hydroxyl, is a specialized amino acid derivative that has a chlorine atom at the meta position of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. It has the molecular formula C25H22ClNO4 and a molecular weight of approximately 437.87 g/mol. The Fmoc group protects the amino group, allowing for selective reactions during peptide synthesis. The chlorine substituent gives unique reactivity that can be used in different chemical transformations, making this compound a building block in organic synthesis and drug development.

Applications

While specific biological activity data for N-Fmoc-L-HomoPhenylalanine(3-Chloro) hydroxyl is limited, compounds with similar structures often show significant biological properties. The presence of chlorine in amino acids can affect their pharmacokinetics and interactions with biological targets. Chlorinated amino acids have been studied for their potential roles in drug design, especially in enhancing the potency and selectivity of peptide-based therapeutics.

N-Fmoc-L-HomoPhenylalanine(3-Chloro) hydroxyl has several applications, including:

- Peptide Synthesis: It is commonly used as a building block in peptide synthesis due to the Fmoc protecting group.

- Medicinal Chemistry: It is used in medicinal chemistry for the development of new drugs.

- Organic Synthesis: It is an important building block in organic synthesis.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Fmoc-L-Phenylalanine | Fmoc protecting group, no chlorine | Commonly used in peptide synthesis |

| N-Fmoc-L-HomoPhenylalanine | Fmoc protecting group, no chlorine | Similar structure but lacks halogen reactivity |

| N-Fmoc-L-Tyrosine(3-Chloro) | Fmoc protecting group, chlorine on aromatic ring | Potential for different biological activities |

| N-Fmoc-L-Ala(3-Cl)-OH | Fmoc protecting group, chlorinated alanine | Used for specific modifications in peptides |

Mechanism of Action

The mechanism of action of “N-Fmoc-L-HomoPhe(3-Cl pound not4-F)-OH” involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Key Characteristics:

- Chemical Structure : The Fmoc group protects the α-amine, while the 3-chloro substituent on the phenyl ring modulates electronic and steric properties.

- Physicochemical Properties :

- However, thermal decomposition may release hazardous gases (e.g., HCl, CO) .

Substituent Position and Halogen Effects

N-Fmoc-L-Phe(3-Cl)-OH (Phenylalanine Backbone):

- Substituent : Chlorine at the 3-position.

- Impact : Chlorine’s larger atomic radius and electronegativity increase steric hindrance and electron-withdrawing effects compared to fluorine. This can influence peptide-receptor binding and photophysical properties.

- Applications : Used in SPPS for introducing hydrophobic and electron-deficient motifs .

Fmoc-Phe(4-F)-OH (Phenylalanine Backbone):

- Substituent : Fluorine at the 4-position.

- Impact: Fluorine’s smaller size and strong electronegativity enhance metabolic stability and bioavailability in peptides.

Fmoc-β-HoPhe(3-F)-OH (β-Homophenylalanine Backbone):

- Substituent : Fluorine at the 3-position.

- Impact : The β-homo backbone extends the side chain, allowing for unique conformational tuning. The 3-F substituent provides moderate steric effects compared to 3-Cl .

Backbone Modifications: Phe vs. β-HomoPhe

- β-Homo Backbone : The extended side chain in β-homophenylalanine derivatives promotes helical or sheet structures in peptides, useful in designing foldamers or protease-resistant analogs .

Coupling Efficiency :

- Steric Challenges : Bulky substituents (e.g., 3-Cl) may require optimized coupling reagents (e.g., HBTU/HOBt/DIEA) and extended reaction times .

- β-Amino Acid Synthesis: N-Fmoc-L-HomoPhe(3-Cl)-OH is synthesized via the Arndt-Eistert reaction, homologating α-amino acids. This method achieves high yields but requires careful handling of diazomethane intermediates .

Analytical Characterization :

- HPLC Methods : Chiral columns (e.g., Chiralpak® IC) resolve enantiomers, with retention times influenced by halogen type and position. For example, 3-Cl derivatives show longer retention than 4-F analogs due to increased hydrophobicity .

Q & A

Basic Research Questions

Q. What are the optimal storage and handling conditions for N-Fmoc-L-HomoPhe(3-Cl)-OH to ensure stability during peptide synthesis?

- Methodological Guidance :

- Store at -20°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation .

- Use desiccants (e.g., silica gel) in storage environments to minimize hydrolysis of the Fmoc group.

- Avoid prolonged exposure to heat (>25°C) to prevent thermal decomposition, which can release HCl, CO, and NOx .

Q. Which solvents are suitable for dissolving N-Fmoc-L-HomoPhe(3-Cl)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Guidance :

- Primary Solvent : Dimethylformamide (DMF) at 1 mmol/2 mL is recommended for efficient dissolution .

- Alternative Solvents : Test dimethyl sulfoxide (DMSO) or dichloromethane (DCM) for compatibility, but ensure low water content (<0.01%) to avoid premature Fmoc deprotection.

- Precipitation Control : Use anti-solvents like diethyl ether or cold ethanol for purification steps.

Q. How can researchers confirm the purity and identity of N-Fmoc-L-HomoPhe(3-Cl)-OH before use in synthesis?

- Methodological Guidance :

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection at 265–280 nm (Fmoc absorption band).

- Mass Spectrometry (MS) : Confirm molecular weight (421.86 g/mol) via ESI-MS or MALDI-TOF .

- Purity Threshold : Aim for ≥95% purity (by HPLC) to minimize side reactions during coupling .

Advanced Research Questions

Q. How can racemization risks be minimized when incorporating N-Fmoc-L-HomoPhe(3-Cl)-OH into peptide sequences under microwave-assisted coupling?

- Methodological Guidance :

- Coupling Agents : Use HOBt/DIC or Oxyma Pure/DIC systems, which reduce racemization compared to carbodiimide alone .

- Temperature Control : Limit microwave heating to ≤50°C and monitor reaction times (<30 minutes) to preserve stereochemical integrity.

- Post-Reaction Analysis : Perform chiral HPLC or circular dichroism (CD) to assess enantiomeric excess.

Q. What strategies are effective for resolving conflicting data on the reactivity of N-Fmoc-L-HomoPhe(3-Cl)-OH with non-standard coupling reagents?

- Methodological Guidance :

- Systematic Screening : Test reagents like PyBOP, HATU, or COMU in parallel under controlled conditions (solvent, temperature, molar ratios).

- Kinetic Monitoring : Use in situ FTIR or NMR to track coupling efficiency and identify side products (e.g., Fmoc-deprotected intermediates) .

- Comparative Studies : Cross-reference results with structurally similar Fmoc-amino acids (e.g., Fmoc-Phe(4-F)-OH) to identify substituent-specific trends .

Q. How can thermal decomposition byproducts (e.g., HCl, CO) generated during improper storage or synthesis be detected and quantified?

- Methodological Guidance :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze headspace gases for HCl and CO using specialized columns (e.g., PLOT-Q) .

- FTIR Spectroscopy : Monitor gas-phase decomposition products in real-time during heating experiments (e.g., TGA-FTIR coupling) .

- Safety Protocols : Conduct experiments in fume hoods with scrubbers to neutralize acidic gases (e.g., NaOH traps for HCl) .

Data Contradiction and Gap Analysis

Key Experimental Design Considerations

- Stereochemical Integrity : Prioritize low-temperature coupling and sterically hindered bases (e.g., DIPEA) to suppress racemization .

- Scale-Up Challenges : For large-scale synthesis, optimize solvent volumes and resin loading to prevent aggregation, which can reduce coupling efficiency.

- Safety Protocols : Implement real-time gas monitoring during high-temperature reactions to detect hazardous decomposition products (e.g., HCl sensors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.